molecular formula C8H7ClN2O B034959 (5-Chloro-1H-indazol-3-yl)methanol CAS No. 102735-90-0

(5-Chloro-1H-indazol-3-yl)methanol

Cat. No. B034959
M. Wt: 182.61 g/mol
InChI Key: YBUIOIPQDAOQHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to (5-Chloro-1H-indazol-3-yl)methanol involves various chemical reactions, including the use of Grignard reagents and the application of Dimroth rearrangement for creating complex molecular structures. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol synthesis involves H NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting the complexity and precision required in synthesizing such compounds (Dong & Huo, 2009).

Molecular Structure Analysis

The molecular structure of compounds like (5-Chloro-1H-indazol-3-yl)methanol is often elucidated using crystallography and spectroscopic techniques. The crystal structure analysis reveals the spatial arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and reactivity. For example, the crystal structure of related compounds has been determined to feature specific intermolecular interactions that stabilize the molecular conformation (Cao et al., 2010).

Chemical Reactions and Properties

(5-Chloro-1H-indazol-3-yl)methanol participates in various chemical reactions, reflecting its reactivity profile. The study of NH-indazoles reacting with formaldehyde showcased the formation of N1-CH2OH derivatives, elucidating the compound's reactive nature and potential for forming derivatives (Alkorta et al., 2022).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, offer insights into the stability and applicability of (5-Chloro-1H-indazol-3-yl)methanol in various conditions. These properties are determined through experimental methods, including single-crystal X-ray diffraction and spectroscopic analysis.

Chemical Properties Analysis

The chemical properties of (5-Chloro-1H-indazol-3-yl)methanol, such as its reactivity with different chemical groups and stability under various conditions, are central to its application in chemical synthesis and research. Studies on related compounds have highlighted the importance of understanding the electronic and structural features that influence their chemical behavior (Ozcubukcu et al., 2009).

Scientific Research Applications

  • Siderophores in Environmental Sciences

    • Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • They are used in ecological pollution remediation and heavy metal ion removal .
    • The methods of application involve the secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels .
    • The outcomes include the successful regulation of bioavailable iron levels and the remediation of ecological pollution .
  • Indazoles in Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • The methods of application involve various synthetic approaches to indazoles, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The outcomes include the successful synthesis of 1H- and 2H-indazoles, which have been used in the development of various drugs .
  • Chemical Synthesis

    • “(5-Chloro-1H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 102735-90-0 . It is often used in the synthesis of other chemical compounds .
    • The methods of application typically involve standard laboratory procedures for chemical reactions, including controlled temperature and pressure conditions .
    • The outcomes include the successful synthesis of new compounds, which can be used in various fields such as pharmaceuticals, materials science, and more .
    • AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of molecules with unprecedented accuracy .
    • The methods of application involve inputting the molecular structure into the AI model, which then predicts the 3D structure and interactions of the molecule .
    • The outcomes include a better understanding of the biological world and drug discovery . For example, Isomorphic Labs is already collaborating with pharmaceutical companies to apply it to real-world drug design challenges .

Safety And Hazards

The safety and hazards of “(5-Chloro-1H-indazol-3-yl)methanol” are not well-documented. It is advised to use this compound for research and forensic applications .

Future Directions

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the medicinal properties of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, need to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

(5-chloro-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUIOIPQDAOQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625974
Record name (5-Chloro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1H-indazol-3-yl)methanol

CAS RN

102735-90-0
Record name (5-Chloro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-1H-indazol-3-yl)methanol
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